molecular formula C17H22N2O3 B2967435 (E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate CAS No. 1235679-09-0

(E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate

Cat. No.: B2967435
CAS No.: 1235679-09-0
M. Wt: 302.374
InChI Key: HXICPBSKBZMGHO-BQYQJAHWSA-N
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Description

(E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a common structural motif in biologically active molecules, which is substituted at the 4-position with a cinnamamido moiety and at the 1-position with a methyl carboxylate group . The (E)-configuration of the cinnamamide side chain may influence its three-dimensional structure and subsequent biological interactions. Piperidine derivatives have demonstrated significant value in drug discovery, particularly as inhibitors of bacterial enzymes . For instance, recent scientific literature highlights that certain lipophilic piperidine derivatives act as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a crucial enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . MenA is an essential, validated target for tuberculosis therapy, as the menaquinone it produces is vital for the bacterial electron transport chain and long-term survival under hypoxic conditions . Inhibitors of this pathway disrupt energy metabolism and show promising synergy with other electron transport chain-targeting agents, leading to enhanced antibacterial effects . While the specific activity of this compound must be confirmed through experimentation, its structure suggests potential as a scaffold for developing novel anti-infective agents or as a synthetic intermediate for further chemical exploration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-17(21)19-11-9-15(10-12-19)13-18-16(20)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXICPBSKBZMGHO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cinnamamide Group: The cinnamamide group is introduced through a condensation reaction between cinnamic acid and an amine derivative of piperidine.

    Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cinnamamide group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate and related piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Reported Bioactivity
This compound (Target Compound) Cinnamamidomethyl at C4; methyl carboxylate at N1 C17H20N2O3 308.36 Not explicitly reported (inferred from analogs)
(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate Thiophene acrylamido at C4; methyl carboxylate at N1 C15H20N2O3S 308.4 Not reported; structural similarity suggests possible kinase inhibition
tert-Butyl 4-((3-((4-chlorophenyl)(methoxyimino)methyl)phenoxy)methyl)piperidine-1-carboxylate 4-Chlorophenyl methoxyimino-phenoxy at C4; tert-butyl carboxylate at N1 C29H34ClN2O4 511.05 Menaquinone biosynthesis inhibitor (anti-tuberculosis activity)
Methyl 1-benzylpiperidine-4-carboxylate Benzyl at N1; methyl carboxylate at C4 C14H19NO2 233.31 Intermediate in synthesis of neuroactive compounds
Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate 4-Chlorophenyl carbamoylamino at C4; methyl carboxylate at N1 C16H22ClN3O3 339.82 Potential protease inhibitor (based on urea linkage)
Ethyl 4-[(2-aminophenyl)amino]piperidine-1-carboxylate 2-Aminophenylamino at C4; ethyl carboxylate at N1 C14H21N3O2 263.34 Histamine H4 receptor antagonist (preclinical studies)

Key Structural and Functional Insights

Substituent Impact on Bioactivity: The cinnamamidomethyl group in the target compound introduces a conjugated aromatic system, which may enhance binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) . The 4-chlorophenyl methoxyimino-phenoxy substituent in confers selectivity against Mycobacterium tuberculosis by inhibiting menaquinone biosynthesis, a pathway absent in humans .

Carboxylate Protection :

  • The methyl carboxylate group in the target compound and –10 provides moderate steric bulk compared to the tert-butyl carboxylate in . Tert-butyl groups enhance metabolic stability but may reduce solubility .

Backbone Modifications :

  • Benzyl substitution at N1 () increases lipophilicity, making the compound more suitable for crossing the blood-brain barrier, as seen in neuroactive agents .
  • Urea or carbamate linkages (e.g., ) introduce hydrogen-bonding motifs, often critical for protease or enzyme inhibition .

Biological Activity Trends: Piperidine carboxylates with aromatic substituents (e.g., cinnamamide, thiophene, or chlorophenyl groups) frequently exhibit antimicrobial or antitumor activity due to interactions with DNA or enzyme active sites . Aminoaryl substituents () are associated with receptor antagonism, as seen in histamine H4 receptor ligands .

Biological Activity

(E)-methyl 4-(cinnamamidomethyl)piperidine-1-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Cinnamamide Group : An aromatic component contributing to its biological activity.
  • Carboxylate Ester : Enhances solubility and bioavailability.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell signaling and function.
  • Receptor Modulation : It may interact with various receptors, leading to altered cellular responses.

Antimicrobial Properties

Recent studies indicate that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. For example, compounds related to this structure have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .

Anti-inflammatory Effects

Research has demonstrated that similar piperidine derivatives possess anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages .

Case Study 1: Antimycobacterial Activity

A study explored the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications to the piperidine ring can enhance potency against Mtb. The IC50 values for some analogs ranged from 13–22 μM, demonstrating promising antitubercular activity .

CompoundIC50 (μM)GIC50 (μM)
114 ± 38 ± 1
1525<x<5013 ± 2
16>5028 ± 3

Case Study 2: Anti-inflammatory Activity

In a study examining anti-inflammatory properties, piperidine derivatives were tested on RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The results indicated a significant reduction in nitric oxide production, which is associated with inflammation .

Comparative Analysis

The biological activity of this compound can be compared with other known piperidine derivatives:

Compound NameBiological ActivityReference
N-methylpiperidineEnzyme inhibition
Diarylidene-N-Methyl-4-PiperidonesAnti-inflammatory
Piperidinyl DerivativesAntimycobacterial

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